

Managing International Research Collaborations Under Executive Order 14292: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Executive Order 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025, significantly impacts international research collaborations involving U.S. federal funding. The order aims to mitigate risks associated with "dangerous gain-of-function research" and other life-science research conducted in foreign countries, particularly in "countries of concern" or nations with inadequate oversight. These application notes and protocols provide a comprehensive framework for navigating the requirements of EO 14292 to ensure compliance and foster safe and secure international scientific partnerships.

I. Understanding the Scope of Executive Order 14292

EO 14292 mandates the cessation of federal funding for specific types of international research. It is crucial for all researchers to understand the key definitions and provisions of this order.

A. Defining "Dangerous Gain-of-Function Research"

The order defines "dangerous gain-of-function research" as scientific research on an infectious agent or toxin that has the potential to cause disease by enhancing its pathogenicity or

increasing its transmissibility, potentially leading to significant societal consequences.^[1] This includes, but is not limited to, research that aims to:

- Enhance the harmful consequences of an agent or toxin.
- Disrupt beneficial immunological responses.
- Confer resistance to clinically useful prophylactic or therapeutic interventions.
- Facilitate the evasion of detection methods.

B. Identifying "Countries of Concern"

While EO 14292 does not provide an exhaustive list, various U.S. government agencies have identified "countries of concern" based on national security and foreign policy considerations. Researchers must be aware of these designations when considering international collaborations.

Country/Region	Designating Authority/Act (Example)
People's Republic of China	CHIPS and Science Act (2022) ^[2] , U.S. Department of Defense ^[3]
Iran	CHIPS and Science Act (2022) ^[2] , U.S. Department of Defense ^[3]
North Korea	CHIPS and Science Act (2022) ^[2] , U.S. Department of Defense ^[3]
Russia	CHIPS and Science Act (2022) ^[2] , U.S. Department of Defense ^[3]
Cuba	U.S. Department of State (Countries of Particular Concern list) ^[4]
Venezuela	University of Arizona Research Security Program

Note: This table is illustrative and not exhaustive. Researchers should consult the latest guidance from federal funding agencies and their institution's research security office for the

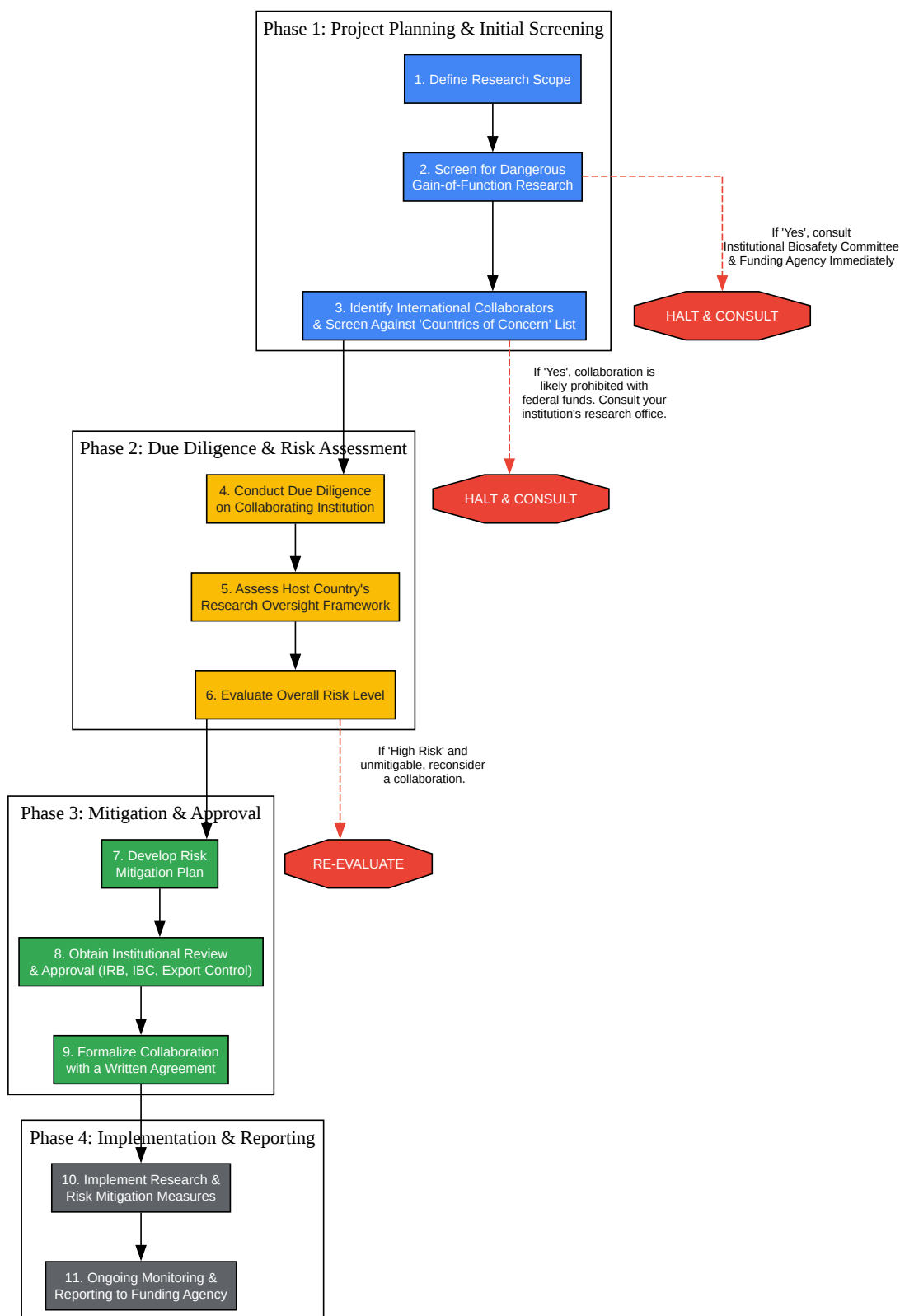
most current list of countries of concern.

C. Assessing "Adequate Oversight"

A critical component of EO 14292 is the assessment of the adequacy of a foreign country's research oversight. In the absence of a standardized federal framework, a risk-based approach is recommended. This involves evaluating the partner country's national policies and the collaborating institution's specific procedures for research governance.

II. Protocol for Initiating and Managing International Research Collaborations

This protocol outlines a step-by-step process for researchers to ensure compliance with EO 14292 when engaging in international collaborations.



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Caption: Workflow for EO 14292 Compliance in International Research.

Experimental Protocol 1: Initial Screening

- Define Research Scope: Clearly articulate the aims, methodologies, and expected outcomes of the proposed research.
- Screen for Dangerous Gain-of-Function Research:
 - Review the definition of "dangerous gain-of-function research" in Section I.A.
 - Complete a self-assessment checklist (see Table 2).
 - If the research potentially falls under this definition, immediately consult with your institution's Institutional Biosafety Committee (IBC) and the program officer at your funding agency.
- Identify International Collaborators and Screen Against "Countries of Concern" List:
 - Identify the home country of all proposed international collaborators and their institutions.
 - Cross-reference these countries with the current list of "countries of concern" (see Table 1 and consult your institution's research security office).
 - If a collaborator is in a "country of concern," federal funding for the collaboration is likely prohibited. Consult your institution's research office for guidance.

Table 2: Self-Assessment Checklist for "Dangerous Gain-of-Function Research"

Question	Yes/No	If Yes, Explain
Does the research involve an infectious agent or toxin?		
Could the research potentially enhance the pathogenicity of the agent/toxin?		
Could the research potentially increase the transmissibility of the agent/toxin?		
Could the research disrupt beneficial immunological responses?		
Could the research confer resistance to prophylactic or therapeutic interventions?		
Could the research aid in the evasion of detection methods?		

Experimental Protocol 2: Due Diligence and Risk Assessment

- Conduct Due Diligence on the Collaborating Institution:
 - Investigate the institution's reputation, research integrity policies, and biosafety/biosecurity protocols.
 - Verify the institution's legal status and ownership.
 - Assess the institution's track record in managing research collaborations and protecting intellectual property.
- Assess the Host Country's Research Oversight Framework:
 - Evaluate the existence and enforcement of national laws, regulations, and guidelines for the ethical conduct of research.

- Determine if the country has a national body for research ethics oversight.
- Assess the requirements for local institutional review board (IRB) or ethics committee (EC) approval.[\[5\]](#)
- Review the country's export control regulations for biological materials and data.[\[1\]](#)
- Evaluate Overall Risk Level: Based on the information gathered, assign a risk level (Low, Medium, High) to the proposed collaboration, considering both the nature of the research and the collaborator's environment.

Table 3: Framework for Assessing Host Country Research Oversight

Oversight Component	Indicators of Adequate Oversight	Potential Red Flags
National Governance	Existence of national laws and regulations for research ethics and biosafety.	Absence of a national framework; lack of enforcement mechanisms.
Ethical Review	Mandatory review and approval by an independent IRB/EC for all human and animal research. [5]	No requirement for local ethics review; IRB/EC lacks independence.
Biosafety & Biosecurity	National guidelines for handling hazardous biological agents; secure laboratory infrastructure.	Lack of biosafety regulations; poor laboratory safety record.
Export Controls	Clear regulations on the transfer of biological materials, technology, and data. [6]	No export control laws; history of illicit technology transfer.
Intellectual Property	Strong legal framework for protecting intellectual property rights. [7]	Weak IP laws; history of IP theft.

Experimental Protocol 3: Risk Mitigation and Approval

- **Develop a Risk Mitigation Plan:** For medium and high-risk collaborations, develop a plan that outlines specific measures to address the identified risks. This may include:
 - Enhanced data security protocols.
 - Regular communication and reporting schedules.
 - Joint training on research ethics and security.
 - A clear plan for the ownership and sharing of data and intellectual property.[\[8\]](#)
- **Obtain Institutional Review and Approval:** Submit the research proposal, due diligence findings, and risk mitigation plan to the relevant institutional committees for review and approval. This includes:
 - Institutional Review Board (IRB) for research involving human subjects.
 - Institutional Animal Care and Use Committee (IACUC) for research involving animals.
 - Institutional Biosafety Committee (IBC) for research involving recombinant DNA and biohazardous materials.
 - Export Control Office for compliance with regulations on the transfer of materials, technology, and software.
- **Formalize the Collaboration with a Written Agreement:** All international collaborations should be governed by a formal, written agreement that clearly outlines:
 - The roles and responsibilities of each party.
 - Data ownership, sharing, and management plan.
 - Intellectual property rights.[\[9\]](#)
 - Publication and authorship policies.
 - Confidentiality and data security measures.

- Procedures for resolving disputes.

III. Reporting and Compliance

Transparency and accurate reporting are essential for compliance with EO 14292.

A. Disclosure of Foreign Components

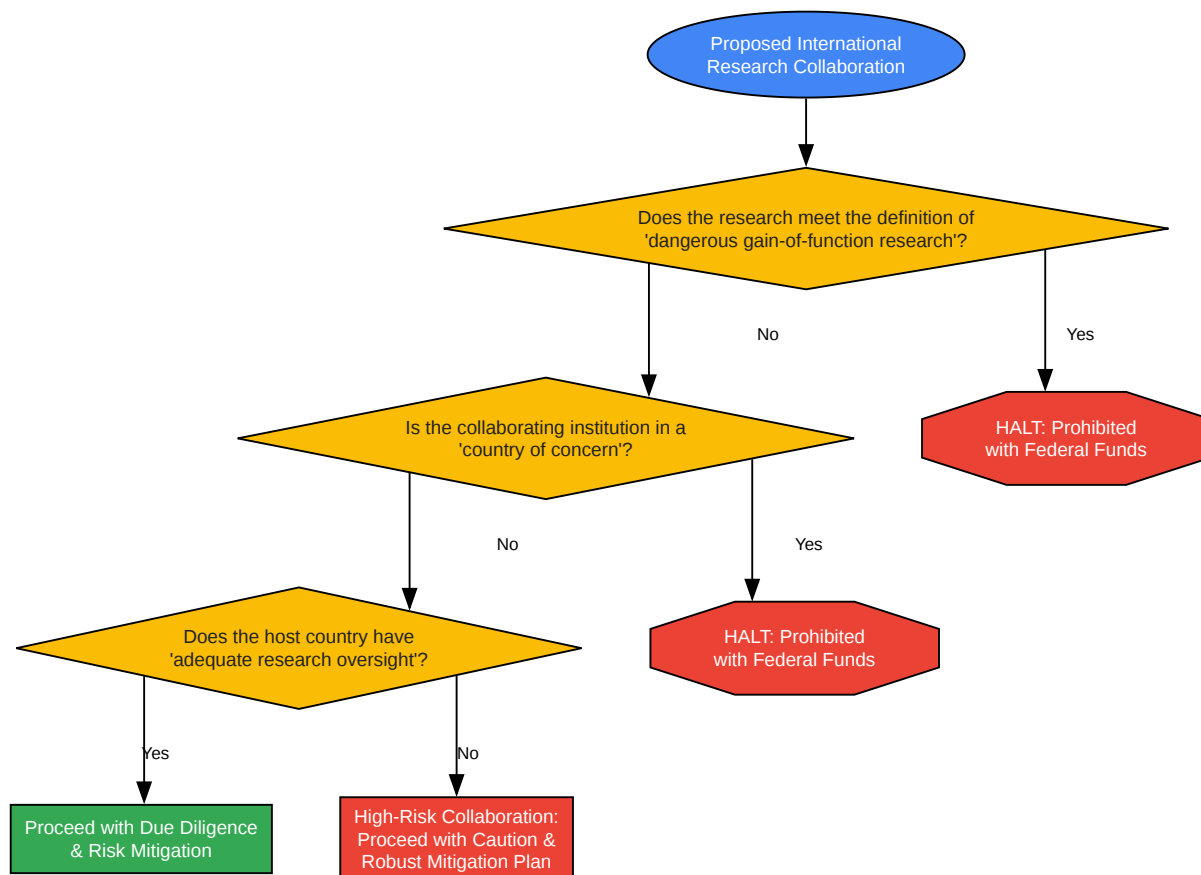
Researchers must disclose all foreign components of their federally funded research in grant applications and progress reports. A foreign component is defined as any significant scientific element or segment of a project performed outside of the United States, either by the grantee or by a researcher employed by a foreign institution, whether or not grant funds are expended.

B. Reporting Requirements

EO 14292 calls for the establishment of a public reporting mechanism for research programs and awards covered by the order.^[10] Researchers should be prepared to provide detailed information about their international collaborations to their funding agencies upon request.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making pathway for researchers under EO 14292.



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Caption: Decision-Making Pathway for EO 14292 Compliance.

By adhering to these application notes and protocols, researchers can navigate the complexities of EO 14292, ensuring that their international collaborations are both scientifically productive and compliant with U.S. federal regulations, thereby safeguarding national security and public health.

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